1-(2,4-Bis(trifluoromethyl)phenyl)-3-bromopropan-2-one
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Overview
Description
1-(2,4-Bis(trifluoromethyl)phenyl)-3-bromopropan-2-one is an organic compound characterized by the presence of trifluoromethyl groups and a bromopropanone moiety
Preparation Methods
The synthesis of 1-(2,4-Bis(trifluoromethyl)phenyl)-3-bromopropan-2-one typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-bis(trifluoromethyl)benzene and 3-bromopropan-2-one.
Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent any side reactions with water. A common solvent used is dichloromethane (DCM).
Catalysts and Reagents: Catalysts such as palladium or copper may be used to facilitate the reaction. Reagents like potassium carbonate (K2CO3) are often employed to neutralize any acidic by-products.
Procedure: The starting materials are mixed in the solvent, and the catalyst and reagents are added. The mixture is then heated to a specific temperature, typically around 60-80°C, and stirred for several hours until the reaction is complete.
Purification: The product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity
Chemical Reactions Analysis
1-(2,4-Bis(trifluoromethyl)phenyl)-3-bromopropan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions: Typical reagents include palladium catalysts for coupling reactions, and conditions often involve the use of bases like potassium carbonate and solvents like dichloromethane.
Scientific Research Applications
1-(2,4-Bis(trifluoromethyl)phenyl)-3-bromopropan-2-one has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules, particularly those containing trifluoromethyl groups.
Medicinal Chemistry: The compound’s unique structure makes it a valuable building block in the development of pharmaceuticals, especially those targeting specific enzymes or receptors.
Material Science: It is used in the synthesis of materials with specific electronic or optical properties, such as fluorinated polymers
Mechanism of Action
The mechanism of action of 1-(2,4-Bis(trifluoromethyl)phenyl)-3-bromopropan-2-one involves its interaction with molecular targets through its functional groups:
Molecular Targets: The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins or enzymes.
Pathways Involved: The compound can inhibit or activate specific pathways by binding to active sites or allosteric sites on target molecules, thereby modulating their activity.
Comparison with Similar Compounds
1-(2,4-Bis(trifluoromethyl)phenyl)-3-bromopropan-2-one can be compared with other similar compounds:
Similar Compounds: Compounds like 1,3-bis(trifluoromethyl)benzene and 1,4-bis(trifluoromethyl)benzene share structural similarities but differ in their reactivity and applications
Uniqueness: The presence of both bromine and trifluoromethyl groups in this compound makes it particularly versatile in synthetic applications, offering unique reactivity patterns compared to its analogs
Properties
Molecular Formula |
C11H7BrF6O |
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Molecular Weight |
349.07 g/mol |
IUPAC Name |
1-[2,4-bis(trifluoromethyl)phenyl]-3-bromopropan-2-one |
InChI |
InChI=1S/C11H7BrF6O/c12-5-8(19)3-6-1-2-7(10(13,14)15)4-9(6)11(16,17)18/h1-2,4H,3,5H2 |
InChI Key |
NUFBGCYQCCCDCF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C(F)(F)F)CC(=O)CBr |
Origin of Product |
United States |
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